molecular formula C21H21ClN2O3 B11333861 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

Cat. No.: B11333861
M. Wt: 384.9 g/mol
InChI Key: DFLRXBZTBNRGJO-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide: , also known by its chemical name, is a synthetic organic compound. Its molecular formula is C21H20ClNO3. Let’s break down its structure:

  • The quinoline ring system (with an ethoxy group at position 8) provides the core scaffold.
  • Attached to the quinoline ring is an acetamide group.
  • The phenoxy moiety, substituted at positions 4 and 5, adds further complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 8-ethoxyquinoline with 4-chloro-3,5-dimethylphenol, followed by acetylation of the resulting intermediate. The detailed steps include:

    Quinoline Synthesis:

Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high purity. Industrial facilities typically employ batch or continuous processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, especially at the phenolic oxygen.

    Substitution: Halogen atoms (e.g., chlorine) can be replaced by nucleophiles.

    Reduction: Reduction of the quinoline ring or the carbonyl group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:
  • Oxidation: Formation of quinoline-N-oxide derivatives.
  • Substitution: Replacement of the chlorine atom with various nucleophiles.
  • Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

    Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

Mechanism of Action

The precise mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, modulating cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, similar compounds include other quinoline derivatives and acetamides. The uniqueness of this compound lies in its specific combination of functional groups.

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.

: For more information, refer to relevant scientific literature and patents.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C21H21ClN2O3/c1-4-26-18-8-7-17(16-6-5-9-23-21(16)18)24-19(25)12-27-15-10-13(2)20(22)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,25)

InChI Key

DFLRXBZTBNRGJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C=CC=N2

Origin of Product

United States

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